REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][C:6]1[CH:10]=[CH:9][O:8][C:7]=1[CH3:11])C.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[CH3:11][C:7]1[O:8][CH:9]=[CH:10][C:6]=1[CH2:5][CH2:4][OH:3] |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC1=C(OC=C1)C)=O
|
Name
|
|
Quantity
|
2.66 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of excess acetone
|
Type
|
EXTRACTION
|
Details
|
was extracted three times with diethyl ether
|
Type
|
CUSTOM
|
Details
|
The combined extracts were dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |